molecular formula C10H12N4O6S B057017 Isatoribine CAS No. 122970-40-5

Isatoribine

Cat. No.: B057017
CAS No.: 122970-40-5
M. Wt: 316.29 g/mol
InChI Key: TZYVRXZQAWPIAB-FCLHUMLKSA-N
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Description

Isatoribine is a nucleoside analog that acts as a selective agonist of Toll-like receptor 7 (TLR7). It has been investigated for its potential therapeutic applications, particularly in the treatment of chronic hepatitis C virus (HCV) infection. This compound is known for its ability to elevate levels of interferon-alpha, providing antiviral and antimetastatic activity in various murine systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isatoribine involves the preparation of the base moiety 5-aminothiazolo[4,5-d]pyrimidine-2,7-(3H,6H)-dione, followed by a key glycosylation step with peracetylated sugar 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. The process includes enzymatic hydrolysis to achieve regioselectivity and improved environmental impact .

Industrial Production Methods

The industrial production of this compound has been optimized to address limitations in the original synthesis. This includes a streamlined glycosylation process and the use of immobilized lipase as a robust catalyst, which enhances the efficiency and operational stability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isatoribine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH levels.

Major Products Formed

The major products formed from the reactions of this compound include its derivatives with modified functional groups, which can enhance its antiviral and immunomodulatory activities.

Scientific Research Applications

Hepatitis C Virus Treatment

Isatoribine has been investigated for its effectiveness in treating chronic Hepatitis C virus (HCV) infections. A notable study demonstrated that intravenous administration of this compound significantly reduced plasma HCV RNA levels in chronically infected patients. Specifically, a 7-day treatment with 800 mg daily resulted in a mean reduction of -0.76 log(10) units, indicating a potent antiviral effect correlated with enhanced immune responses, such as increased levels of 2'-, 5'-oligoadenylate synthetase .

Study Dosage Duration Patient Count Viral Load Reduction
Proof-of-concept trial800 mg IV7 days12-0.76 log(10) units

Cancer Immunotherapy

This compound's role extends into oncology, particularly in enhancing antitumor immunity. Its ability to stimulate TLR7 has been linked to increased antimetastatic activity in murine models, suggesting potential applications in treating various cancers . The compound's immunomodulatory effects may help in developing combination therapies with other anticancer agents.

Case Study: Chronic Hepatitis C

In a clinical trial involving patients with chronic HCV, this compound was administered intravenously. The results indicated not only a reduction in viral load but also an increase in immunological markers associated with antiviral activity. The treatment was well tolerated, with mild to moderate adverse events reported .

Case Study: Immune Response Modulation

Research has shown that this compound can boost the innate immune response against various pathogens. In one study focusing on norovirus, TLR7 agonists like this compound displayed potent inhibition of viral replication, highlighting its potential as a therapeutic option for viral infections resistant to standard treatments .

Safety Profile

This compound has demonstrated a favorable safety profile across studies, with most adverse effects being mild and manageable. Common side effects include flu-like symptoms and hypotension, which were generally transient . The compound's low toxicity levels make it an attractive candidate for further clinical development.

Mechanism of Action

Isatoribine exerts its effects by interacting with Toll-like receptor 7 (TLR7) on certain immune system cells. This interaction stimulates the production of interferon-alpha and other cytokines, leading to an antiviral state in the host. The precise mechanism by which this compound reduces viral load is not fully understood, but it is believed to involve modulation of innate immunity and enhancement of cellular responses .

Comparison with Similar Compounds

Isatoribine is unique among nucleoside analogs due to its selective agonistic activity on TLR7. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific receptor targets and pharmacological profiles, highlighting the uniqueness of this compound in its selective TLR7 activation.

Biological Activity

Isatoribine, also known as 7-Deaza-7-thia-8-oxoguanosine, is a selective agonist of Toll-like receptor 7 (TLR7). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic viral infections such as Hepatitis C (HCV). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, clinical studies, and safety profile.

This compound functions primarily as a TLR7 agonist. TLR7 is a receptor involved in the innate immune response, recognizing single-stranded RNA from viruses and initiating an immune response. Upon binding to this compound, TLR7 undergoes dimerization, activating downstream signaling pathways that lead to the production of pro-inflammatory cytokines and interferons. This action enhances the body’s antiviral defenses and modulates immune responses against pathogens .

Pharmacodynamics

This compound has shown promising pharmacodynamic properties:

  • Interferon Induction : It elevates levels of interferon-alpha, which plays a crucial role in antiviral activity.
  • Viral Load Reduction : Clinical studies indicate that this compound significantly reduces plasma HCV RNA levels in infected patients .
  • Immune Modulation : The compound enhances markers of an antiviral state in the immune system, such as 2'-, 5'-oligoadenylate synthetase levels .

Clinical Studies

Several studies have evaluated the efficacy and safety of this compound:

  • Proof-of-Concept Study :
    • Objective : To assess the antiviral effect of this compound in chronic HCV patients.
    • Design : A 7-day treatment regimen with intravenous this compound at a dose of 800 mg daily.
    • Results : The study reported a statistically significant reduction in plasma HCV RNA (mean reduction of -0.76 log10 units; P = .001) among 12 patients. The reduction was consistent across different HCV genotypes .
  • Safety Profile :
    • Adverse Effects : The treatment was well tolerated with a low incidence of mild to moderate adverse events. Common side effects included fatigue and mild flu-like symptoms .

Table 1: Summary of Clinical Findings

Study TypePopulationTreatment DurationDoseViral Load ReductionAdverse Effects
Proof-of-ConceptChronic HCV Patients (n=12)7 days800 mg IV/dayMean -0.76 log10 units (P = .001)Mild to moderate (fatigue, flu-like symptoms)

Future Directions

Despite its promising results, this compound's development has faced challenges. Initially developed by F. Hoffmann-La Roche Ltd., it reached Phase 2 trials but has since been discontinued for further development due to various factors including market competition and strategic realignments within pharmaceutical companies . However, ongoing research into TLR7 agonists continues to explore their potential in treating various viral infections and possibly other conditions involving immune modulation.

Properties

IUPAC Name

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18)/t2-,3-,4-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYVRXZQAWPIAB-FCLHUMLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924330
Record name 7-Hydroxy-5-imino-3-pentofuranosyl-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Isatoribine is believed to act by a mechanism of action involving interaction with Toll-like receptor 7 (TLR7) and stimulation of the patient's own immune system, but the precise mechanism by which isatoribine reduced viral load is unknown (possible mechanisms include an antiviral effect, modulation of innate immunity, or enhancement of cellular responses).
Record name Isatoribine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

122970-40-5
Record name Isatoribine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122970405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isatoribine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Hydroxy-5-imino-3-pentofuranosyl-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISATORIBINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DNT962H92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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